Cas no 99701-07-2 (2-(4-acetamidophenyl)propanoic acid)

2-(4-acetamidophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetic acid, 4-acetamido-alpha-methyl-, (+-)-
- SCHEMBL9823526
- CY15400000
- EN300-961995
- 99701-07-2
- LS-28592
- N-Deallyl-N-acetylalminoprofen
- 2-(4-acetamidophenyl)propanoic acid
- (+-)-2-(p-Acetamidophenyl)propionic acid
- NIOSH/CY1540000
- AKOS025311699
- 2-(4-Acetylamino-phenyl)-propionic acid
- Benzeneacetic acid, 4-(acetylamino)-α-methyl-
-
- MDL: MFCD01733132
- Inchi: 1S/C11H13NO3/c1-7(11(14)15)9-3-5-10(6-4-9)12-8(2)13/h3-7H,1-2H3,(H,12,13)(H,14,15)
- InChI Key: QIMLDDVXSIWEKG-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1=CC=C(NC(C)=O)C=C1)C
Computed Properties
- Exact Mass: 207.08954328g/mol
- Monoisotopic Mass: 207.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.239±0.06 g/cm3(Predicted)
- Boiling Point: 436.8±28.0 °C(Predicted)
- pka: 4.38±0.10(Predicted)
2-(4-acetamidophenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-961995-0.1g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 0.1g |
$540.0 | 2025-02-21 | |
Enamine | EN300-961995-2.5g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 2.5g |
$1202.0 | 2025-02-21 | |
Enamine | EN300-961995-10g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 10g |
$2638.0 | 2023-09-01 | ||
Enamine | EN300-961995-1g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 1g |
$614.0 | 2023-09-01 | ||
Enamine | EN300-961995-5g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 5g |
$1779.0 | 2023-09-01 | ||
Enamine | EN300-961995-0.25g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 0.25g |
$564.0 | 2025-02-21 | |
Enamine | EN300-961995-10.0g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 10.0g |
$2638.0 | 2025-02-21 | |
Enamine | EN300-961995-5.0g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 5.0g |
$1779.0 | 2025-02-21 | |
Enamine | EN300-961995-0.5g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 0.5g |
$589.0 | 2025-02-21 | |
Enamine | EN300-961995-1.0g |
2-(4-acetamidophenyl)propanoic acid |
99701-07-2 | 95.0% | 1.0g |
$614.0 | 2025-02-21 |
2-(4-acetamidophenyl)propanoic acid Related Literature
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 2-(4-acetamidophenyl)propanoic acid
2-(4-Acetamidophenyl)propanoic Acid (CAS No. 99701-07-2): Properties, Applications, and Market Insights
2-(4-Acetamidophenyl)propanoic acid (CAS No. 99701-07-2) is a specialized organic compound with a wide range of applications in pharmaceutical and chemical research. This compound, also known as 4'-acetamidohydrocinnamic acid, belongs to the class of phenylpropanoic acid derivatives. Its unique molecular structure, featuring an acetamido group at the para position of the phenyl ring, makes it valuable for various synthetic and medicinal chemistry applications.
The growing interest in 2-(4-acetamidophenyl)propanoic acid stems from its role as a key intermediate in drug development. Researchers are particularly interested in its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Recent studies have explored its derivatives for their anti-inflammatory properties, aligning with current healthcare trends focusing on pain management solutions with fewer side effects.
From a chemical perspective, CAS 99701-07-2 demonstrates interesting physical properties. The compound typically appears as a white to off-white crystalline powder with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but limited solubility in water. These characteristics make it particularly useful in formulation development, where solubility enhancement is a major challenge in modern pharmaceutical science.
The synthesis of 2-(4-acetamidophenyl)propanoic acid involves multi-step organic reactions, typically starting from 4-aminophenylpropanoic acid through acetylation processes. Manufacturers have developed various synthetic routes to optimize yield and purity, with recent advancements focusing on greener chemistry approaches. This aligns with the pharmaceutical industry's growing emphasis on sustainable synthesis methods and reduced environmental impact.
In terms of applications, 99701-07-2 serves multiple roles across different industries. In pharmaceutical research, it's primarily used as: 1) A synthetic intermediate for more complex molecules; 2) A scaffold for structure-activity relationship studies; and 3) A reference standard in analytical chemistry. The compound's structural features make it particularly valuable for designing molecules with improved bioavailability and metabolic stability.
The global market for 2-(4-acetamidophenyl)propanoic acid has shown steady growth, driven by increasing R&D activities in the pharmaceutical sector. Market analysts note particular demand from contract research organizations (CROs) and academic research institutions. Current pricing trends reflect the compound's specialized nature, with purity grades above 98% commanding premium prices in the fine chemicals market.
Quality control for CAS 99701-07-2 typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) is commonly used to verify purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. These quality assurance measures are critical given the compound's use in sensitive pharmaceutical applications where impurity profiles can significantly impact downstream research outcomes.
Storage and handling recommendations for 2-(4-acetamidophenyl)propanoic acid follow standard laboratory chemical protocols. The compound should be kept in tightly sealed containers at room temperature, protected from moisture and light. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when handling the material in powder form.
Recent scientific literature highlights innovative applications of 99701-07-2 derivatives. Several research groups have reported modified versions of the compound showing enhanced biological activity or serving as fluorescent probes in cellular imaging. These developments align with current trends in precision medicine and theranostic approaches, where single molecules can serve both diagnostic and therapeutic purposes.
The future outlook for 2-(4-acetamidophenyl)propanoic acid appears promising, with potential expansions into new application areas. Emerging research suggests possible uses in material science, particularly in the development of specialty polymers with unique optical or electronic properties. Additionally, the compound's core structure continues to inspire medicinal chemists designing next-generation targeted therapies with improved safety profiles.
For researchers sourcing CAS 99701-07-2, several reputable chemical suppliers offer the compound in various quantities and purity grades. Procurement specialists should verify certificates of analysis (CoA) and consider batch-to-batch consistency when selecting vendors. The growing importance of supply chain transparency in the chemical industry makes vendor qualification an increasingly critical step in the purchasing process.
In conclusion, 2-(4-acetamidophenyl)propanoic acid represents an important building block in modern chemical research. Its versatile applications in pharmaceutical development, combined with ongoing discoveries of new potential uses, ensure this compound will remain relevant in scientific research. As synthetic methodologies advance and analytical techniques become more sophisticated, we can expect to see continued innovation surrounding this valuable chemical entity.
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